

A Technical Guide to the Thermodynamic Properties of 1-Methylcycloheptanol

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Compound of Interest

Compound Name: **1-Methylcycloheptanol**

Cat. No.: **B1596526**

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This technical guide provides a comprehensive overview of the available thermodynamic data for **1-Methylcycloheptanol** (CAS No: 3761-94-2). Due to a scarcity of direct experimental data for this specific compound, this document presents a combination of calculated values and relevant experimental data for analogous compounds to offer a thorough understanding for research and development applications.

Core Thermodynamic Properties

1-Methylcycloheptanol is a cyclic tertiary alcohol with the molecular formula C₈H₁₆O. Its thermodynamic properties are crucial for understanding its behavior in various chemical and physical processes, including reaction kinetics, phase equilibria, and formulation development.

Quantitative Data Summary

The following tables summarize the key thermodynamic and physical properties of **1-Methylcycloheptanol**. It is important to note that much of the available data is derived from computational models, as indicated in the "Source" column. For comparative purposes, experimental data for the closely related compound, 1-methylcyclohexanol, is also provided where available.

Table 1: Calculated Thermodynamic Properties of **1-Methylcycloheptanol**

Property	Value	Units	Source
Enthalpy of Formation (Ideal Gas, 298.15 K)	-297.28	kJ/mol	Joback Calculated Property[1]
Gibbs Free Energy of Formation (Ideal Gas, 298.15 K)	-113.48	kJ/mol	Joback Calculated Property[1]
Enthalpy of Vaporization	49.53	kJ/mol	Joback Calculated Property[1]
Enthalpy of Fusion	4.00	kJ/mol	Joback Calculated Property[1]
Ideal Gas Heat Capacity (Cp,gas)	Not Available	J/mol·K	
Liquid Phase Heat Capacity (Cp,liquid)	Not Available	J/mol·K	

Table 2: Physical Properties of **1-Methylcycloheptanol**

Property	Value	Units	Source
Molecular Weight	128.21	g/mol	Cheméo[1]
Normal Boiling Point	456.70	K	NIST[1][2]
Normal Melting Point	Not Available	K	
Critical Temperature	704.51	K	Joback Calculated Property [1]
Critical Pressure	3815.10	kPa	Joback Calculated Property [1]
Critical Volume	Not Available	m ³ /kmol	
LogP (Octanol/Water Partition Coefficient)	2.092	Crippen Calculated Property [1]	
Water Solubility (log10WS)	-2.44	mol/L	Crippen Calculated Property [1]

Table 3: Experimental Thermodynamic Data for Analogous Compounds

Compound	Property	Value	Units	Source
1-Methylcyclohexanol	Enthalpy of Formation (Solid, 298.15 K)	-391.90 ± 0.80	kJ/mol	NIST[3]
1-Methylcyclohexanol	Liquid Phase Heat Capacity (C _p , liquid, 298.15 K)	279.05	J/mol·K	Caceres-Alonso, Costas, et al., 1988 [4]
Cycloheptanol	Isobaric Heat Capacity (C _p , 298.15 K)	Experimentally Measured	J/mol·K	Zábranský et al. [5]

Experimental Protocols

The determination of the thermodynamic properties of compounds like **1-Methylcycloheptanol** relies on established experimental techniques. Below are detailed methodologies for key experiments, drawn from literature describing the analysis of alcohols and other organic compounds.

Determination of Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of formation of an organic compound is often determined indirectly through its enthalpy of combustion, measured using a bomb calorimeter.

Methodology:

- Sample Preparation: A precisely weighed sample (typically 0.5 - 1.0 g) of **1-Methylcycloheptanol** is placed in a crucible within the bomb calorimeter. A known length of ignition wire is positioned to be in contact with the sample.
- Assembly and Pressurization: The bomb is sealed and pressurized with an excess of pure oxygen, typically to around 30 atm.
- Calorimeter Setup: The sealed bomb is placed in a well-insulated water jacket containing a known volume of water. The temperature of the water is monitored with a high-precision thermometer.
- Ignition and Data Acquisition: The sample is ignited by passing an electric current through the wire. The temperature of the water is recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.
- Calculation: The heat released by the combustion reaction is calculated from the temperature rise of the calorimeter system (bomb and water). The heat capacity of the calorimeter is determined beforehand by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid. The enthalpy of combustion of the sample is then calculated, and from this, the standard enthalpy of formation can be derived using Hess's Law and the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

A detailed procedure for bomb calorimetry of organic compounds can be found in various experimental physical chemistry manuals.[\[6\]](#)[\[7\]](#)[\[8\]](#)

Determination of Heat Capacity and Phase Transitions via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a key technique for measuring heat capacity and observing phase transitions such as melting and glass transitions.

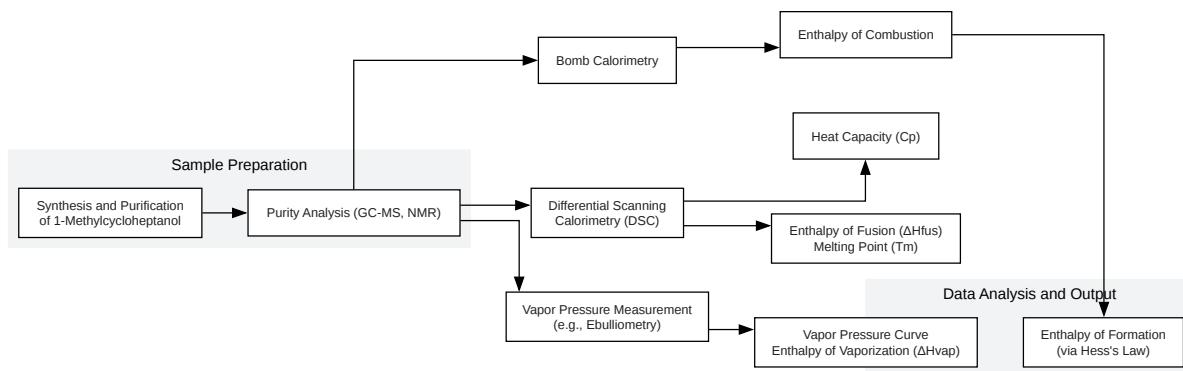
Methodology:

- Sample Preparation: A small, accurately weighed sample of **1-Methylcycloheptanol** (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
- Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific temperature profile, which typically involves a controlled heating and cooling rate (e.g., 5-10 °C/min) over the temperature range of interest.
- Data Collection: The DSC measures the difference in heat flow required to maintain the sample and reference at the same temperature as they are heated or cooled.
- Data Analysis:
 - Heat Capacity: The heat capacity of the sample is determined from the difference in heat flow between the sample and a baseline measurement, often calibrated against a standard material with a known heat capacity like sapphire.
 - Phase Transitions: Melting will appear as an endothermic peak on the DSC curve, and the area under the peak corresponds to the enthalpy of fusion. Glass transitions are observed as a step change in the baseline of the heat flow signal.

The experimental protocol for measuring the heat capacity of cycloalcohols has been described in studies such as that by Zábranský et al.[\[5\]](#)

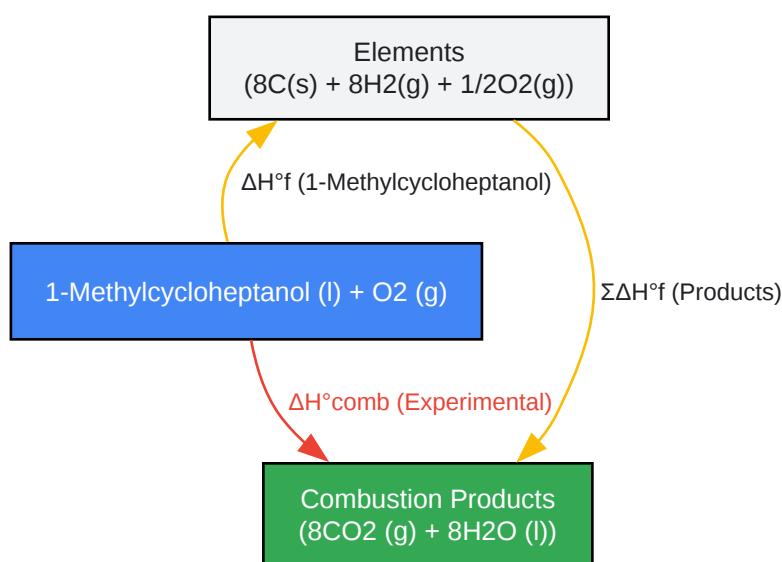
Visualizations

To aid in the understanding of the experimental workflows for determining the thermodynamic properties of **1-Methylcycloheptanol**, the following diagrams are provided.



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Caption: Experimental workflow for thermodynamic property determination.



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